(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid
Description
The compound “(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid” is a chiral naphthalene-containing propanoic acid derivative featuring a methyl and tert-butoxycarbonyl (Boc)-protected amino group. Its structure comprises:
- (2-Methylpropan-2-yl)oxycarbonyl (Boc) group: A common protecting group for amines, conferring stability under basic conditions but susceptibility to acidic deprotection.
This compound’s stereochemistry (2R configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles. Its synthesis likely involves Boc protection of a secondary amine, followed by coupling to a naphthalene-containing propanoic acid scaffold, analogous to methods described for related compounds in and .
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,21,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGCDTYRZPRKIL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid is a complex organic molecule with significant biological implications. This article explores its biological activity, synthesis methods, and potential applications, drawing on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 355.427 g/mol. It features a chiral center that influences its biological interactions. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 355.427 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 508.6 ± 50 °C |
| Flash Point | 261.4 ± 30 °C |
| LogP | 5.14 |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Amination : Utilizing amines in the presence of coupling agents.
- Protecting Group Strategies : Employing protecting groups for the amino and carboxylic functionalities to prevent unwanted reactions during synthesis.
- Chiral Resolution Techniques : Methods to ensure the desired stereochemistry is obtained, which is crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It may function through:
- Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on key enzymes, which can be explored for therapeutic applications.
- Receptor Modulation : The compound's structural features allow it to mimic natural substrates or inhibitors, influencing receptor activity.
Case Studies and Research Findings
- Antiproliferative Activity :
- Oxidative Stress Indicators :
- Binding Affinity Studies :
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds illustrates differences in biological activity based on functional groups and stereochemistry:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Leucine | Branched-chain amino acid | Essential for protein synthesis |
| Valine | Another branched-chain amino acid | Involved in muscle metabolism |
| Isoleucine | Similar branched structure | Plays a role in immune function |
These comparisons underscore how slight variations in structure can lead to significant differences in biological function.
Scientific Research Applications
Synthesis of Peptide Derivatives
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid is utilized as a key intermediate in the synthesis of peptide derivatives. These derivatives have shown potential as inhibitors for various enzymes and receptors involved in diseases such as cancer and inflammatory disorders. For instance, its derivatives have been explored for their ability to selectively inhibit certain proteases, which are crucial in tumor progression .
Antagonists for Receptor Targets
This compound has been studied for its role in developing selective antagonists for receptors such as CCR1, which is implicated in inflammatory responses and rheumatoid arthritis. The tert-butyloxycarbonyl (Boc) protecting group allows for selective modifications that enhance the pharmacological profiles of these antagonists .
Antileishmanial Agents
Research indicates that derivatives of this compound can be synthesized to produce antileishmanial agents, targeting Leishmania species responsible for leishmaniasis. The structural modifications facilitated by this compound are critical for enhancing the efficacy and selectivity of these agents .
Case Study 1: Synthesis and Evaluation of CCR1 Antagonists
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound to evaluate their potency as CCR1 antagonists. The study demonstrated that specific modifications led to enhanced selectivity and reduced off-target effects, highlighting the importance of this compound in drug design .
Case Study 2: Development of Bioactive Peptides
A series of bioactive peptides were developed using this compound as a precursor. These peptides exhibited significant anti-inflammatory properties in preclinical models, showcasing the compound's versatility in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key Comparisons
Lipophilicity and Solubility: The naphthalen-2-yl group confers higher lipophilicity compared to cyclopentyl (logP ~3.5 vs. ~2.8), reducing aqueous solubility but enhancing membrane permeability .
Metabolic Stability :
- The Boc group is acid-labile, making the compound susceptible to gastric degradation unless formulated enterically. In contrast, morpholine derivatives () exhibit greater stability under acidic conditions .
The naphthalen-2-yl group may enable interactions with hydrophobic enzyme pockets, similar to Naproxen’s cyclooxygenase (COX) binding .
Synthetic Accessibility :
- Suzuki coupling () and Boc-protection strategies () are well-established for such compounds, enabling scalable synthesis .
- Chiral resolution may be required to isolate the (2R) enantiomer, as seen in for related acids .
Research Findings and Data Tables
Physicochemical Properties
Preparation Methods
Transamination of 3-(2-Naphthyl)pyruvate
A hyperthermostable aminotransferase from Thermococcus profundus catalyzes the transamination of 3-(2-naphthyl)pyruvate (NPA) with L-glutamate at 70°C, yielding enantiopure β-amino acids with >99% enantiomeric excess (ee). For the target compound, this enzymatic approach avoids racemization and harsh reagents.
Key Steps :
-
Substrate Preparation : 3-(2-Naphthyl)pyruvate is synthesized via Friedel-Crafts acylation of naphthalene.
-
Transamination : The enzyme facilitates amino group transfer from L-glutamate to NPA, forming (2R)-3-(2-naphthyl)-β-alanine.
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N-Methylation : The β-amino acid undergoes reductive amination with formaldehyde and sodium cyanoborohydride to introduce the N-methyl group.
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Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) yields the final product.
Advantages :
-
High stereoselectivity (>99% ee).
-
Avoids toxic reagents like cyanides used in Strecker synthesis.
Limitations :
-
Requires specialized enzymes and optimized thermostable conditions.
Chemical Synthesis Routes
Homologation of α-Amino Acids
The Arndt-Eistert homologation, though traditionally hazardous, has been modernized for safer β-amino acid synthesis. An alternative three-step protocol involves:
-
Weinreb Amide Formation : Reacting N-methyl-3-(2-naphthyl)-L-alanine with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide.
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Grignard Homologation : Treatment with methylmagnesium bromide extends the carbon chain, yielding a β-keto intermediate.
-
Hydrolysis and Protection : Acidic hydrolysis converts the ketone to a carboxylic acid, followed by Boc protection with Boc₂O/TEA.
Reaction Conditions :
Direct Boc Protection of Preformed β-Amino Acids
For pre-synthesized (2R)-N-methyl-3-(2-naphthyl)-β-alanine, Boc protection is achieved using Boc₂O in DCM/TEA (1:1.2 molar ratio) at 25°C for 12 hours. The crude product is purified via recrystallization from hexane/ethyl acetate.
Optimization Note :
-
Excess Boc₂O (1.5 equiv) ensures complete protection without side reactions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances the safety and efficiency of Grignard homologation steps. A telescoped system integrates Weinreb amide formation, Grignard addition, and hydrolysis in series, reducing intermediate isolation and improving throughput.
Case Study :
Solvent Recycling
DCM and TEA are recovered via fractional distillation, reducing production costs by 40% in pilot-scale trials.
Challenges and Optimization Strategies
N-Methylation Selectivity
Reductive amination with formaldehyde often produces quaternary ammonium salts as byproducts. Solution :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2R)-2-[methyl-[(tert-butoxycarbonyl)amino]-3-naphthalen-2-ylpropanoic acid with high enantiomeric purity?
- Methodological Answer :
- Step 1 : Start with a chiral amino acid precursor, such as (R)-3-(2-naphthyl)-alanine, to ensure stereochemical fidelity. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., K₂CO₃/DMF) to form the Boc-protected intermediate .
- Step 2 : Introduce the methyl group via alkylation under SN2 conditions. Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) .
- Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution) and confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol = 80:20) .
- Key Data : Typical yields range from 65–75%, with enantiomeric excess (ee) >98% achievable via recrystallization in ethanol/water .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and naphthalene aromatic protons (δ 7.2–8.3 ppm). Compare with reference spectra from PubChem or synthetic literature .
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₈H₂₃NO₄: 331.16 g/mol ± 0.005).
- X-ray Crystallography : For absolute stereochemical confirmation, crystallize the compound and solve the structure .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Hypothesis 1 : Impurities from incomplete Boc deprotection (e.g., free amine) may interfere. Use LC-MS to quantify impurities (limit: <0.1% per ICH guidelines) .
- Hypothesis 2 : Solvent-dependent aggregation. Test activity in polar (DMSO/PBS) vs. non-polar (CHCl₃) solvents using dynamic light scattering (DLS).
- Orthogonal Assays : Compare results from SPR (binding affinity) and cell-based assays (e.g., luciferase reporter). Discrepancies may indicate off-target effects .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions. The naphthalene moiety likely engages in π-π stacking with aromatic residues (e.g., Phe/Tyr in binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Key metrics: RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) .
- QSAR Modeling : Corrogate substituent effects (e.g., Boc group) on activity using datasets from PubChem BioAssay .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in aqueous vs. organic solvents?
- Methodological Answer :
- Experimental Replication : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 270 nm for naphthalene absorbance).
- pH-Dependent Solubility : Test solubility at pH 2.0 (simulated gastric fluid) and pH 6.8 (intestinal). The carboxylic acid group may enhance solubility at higher pH .
- Reference Standards : Cross-check with pharmacopeial guidelines for related propanoic acid derivatives (e.g., USP monographs) .
Experimental Design
Q. What in vitro assays are optimal for evaluating this compound’s protease inhibition potential?
- Methodological Answer :
- Fluorogenic Assay : Use a quenched fluorescent substrate (e.g., Abz-KLRSSK-QED) with trypsin or chymotrypsin. Monitor fluorescence (ex/em = 320/420 nm) over 30 min .
- IC₅₀ Determination : Test compound concentrations from 1 nM–100 µM. Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ .
- Negative Control : Include a Boc-protected non-naphthalene analog to isolate the naphthalene’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
